molecular formula C10H8ClNO2 B107149 5-Chloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-47-8

5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B107149
CAS RN: 16381-47-8
M. Wt: 209.63 g/mol
InChI Key: LSDWHXDEMCMQHP-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. Although the provided papers do not directly discuss 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of indole derivatives often involves the construction of the indole ring system followed by functionalization at specific positions on the ring. For instance, the synthesis of (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid involved a guided synthetic effort using 3D comparative molecular field analysis (CoMFA) to optimize binding activity and in vivo potency . Similarly, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a related compound, was achieved through a five-step process including Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification . These methods could potentially be adapted for the synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The papers describe various indole compounds with different substituents, which can affect the overall molecular geometry and electronic distribution. For example, the carboxyl group bonded to the six-membered ring of 3-Carboxymethyl-1H-indole-4-carboxylic acid lies close to the plane of the indole ring system, indicating potential planarity in similar structures .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid involved Fischer indole synthesis, which is a common method for constructing the indole ring . This method, along with other reactions such as carboxylation as seen in the synthesis of amino-CBIs , could be relevant for the functionalization of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and reactivity. For instance, the introduction of a chloro substituent can increase the acidity of the indole carboxylic acid, as chlorine is an electron-withdrawing group. The papers do not provide specific data on the physical properties of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, but the properties of similar compounds suggest that it would likely exhibit moderate solubility in polar solvents and could form hydrogen bonds due to the presence of the carboxylic acid group .

Scientific Research Applications

Synthesis and Characterization Applications

  • Synthesis of Pyrazole Derivatives : 5-Chloro-3-methyl-1H-indole-2-carboxylic acid was used as a core compound in synthesizing new pyrazole derivatives. These compounds were characterized by IR, NMR, mass spectral data, and elemental analysis. Molecular docking studies predicted binding interactions with the EGFR protein (Reddy et al., 2022).

  • Key Intermediate in Pesticide Synthesis : This compound is a key intermediate in synthesizing Indoxacarb, a pesticide. An improved method for its synthesis was developed, involving reactions with sulfuric acid and dimethyl carbonate (Jing, 2012).

  • Preparation of HIV Inhibitors : It serves as a key intermediate in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. A five-step synthesis process was described, involving Boc protection, regioselective iodination, cyclization, and esterification (Mayes et al., 2010).

  • Manufacturing Synthesis for Medical Applications : The compound was synthesized for potential medical applications. The process involved Nenitzescu’s method and was scalable for larger manufacturing (Huang et al., 2010).

Chemical Analysis and Structural Studies

  • Spectroscopic Profiling : Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative, was prepared and characterized using various spectroscopic techniques. Its HOMO-LUMO energy distribution and non-linear optical properties were analyzed (Almutairi et al., 2017).

  • Crystal and Molecular Structure Analysis : The crystal structure of a derivative, 5-methoxyindole-3-acetic acid, was determined using X-ray diffraction. The study revealed its hydrogen-bonded dimer structure and molecular conformation (Sakaki et al., 1975).

Biocatalytic and Pharmacological Applications

  • Biocatalytic Production : Bacillus cereus WZZ006 strain was used for the biocatalytic production of a chiral intermediate of indoxacarb, highlighting a new route for insecticide application in agriculture (Zhang et al., 2019).

  • Allosteric Modulation of Cannabinoid Receptor : Certain derivatives were investigated for their pharmacological effects on the cannabinoid CB1 receptor, displaying allosteric modulation capabilities (Price et al., 2005).

Safety And Hazards

The safety data sheet (MSDS) for 5-Chloro-3-methyl-1H-indole-2-carboxylic acid can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-chloro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDWHXDEMCMQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390251
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-indole-2-carboxylic acid

CAS RN

16381-47-8
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2N NaOH (20 mL) was added to a suspension of 5-chloro-3-methyl-1H-indole-2-carboxylic acid ethyl ester (7.0 g, 29.4 mmol) in methanol (50 mL) and the resulting mixture stirred at 25° C. for 18 hours. Tetrahydrofuran (100 mL) was added and the resulting solution heated at reflux for 30 minutes and concentrated. The residue was dissolved in water and the resulting solution extracted twice with ethyl acetate. The aqueous layer was acidified and the precipitate collected by filtration and washed with water (5.24 g).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2N NaOH (20 mL) was added to a suspension of 5-chloro-3-methyl-1H-indole-2-carboxylic acid ethyl ester (7.0 g, 29.4 mmol) in methanol (50 mL) and the resulting mixture stirred at 25° C. for 18 hours. Tetrahydroturan (100 mL) was added and the resulting solution heated at reflux for 30 minutes and concentrated. The residue was dissolved in water and the resulting solution extracted twice with ethyl acetate. The aqueous layer was acidified and the precipitate collected by filtration and washed with water (5.24 g).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
… It was synthesized from the reaction of 5chloro-3-methyl-1H-indole-2-carboxylic acid as the precursor with 2-amino-3-phenylpropan-1-ol. The coupling reaction was conducted in the …
Number of citations: 3 www.ingentaconnect.com
Y Fan, E Zhang, H Guo, N Mu, D Chen… - Chinese Journal of …, 2020 - sioc-journal.cn
… 5-Chloro-3-methyl-1H-indole-2-carboxylic acid (a-1): 0.88 g, 85% yield. 1H NMR (500 MHz, DMSO-d6) δ: 13.05 (s, 1H), 11.59 (s, 1H), 7.70 (dd, J=2.0 Hz, 1H), 7.39 (dd, J=8.7, 0.6 Hz, 1H…
Number of citations: 4 sioc-journal.cn
范亚飞, 张鄂, 郭恒, 牟柠, 陈单丹, 王文贵, 王守锋… - 有机化学, 2020 - sioc-journal.cn
… 5-Chloro-3-methyl-1H-indole-2-carboxylic acid (a-1): 0.88 g, 85% yield. 1H NMR (500 MHz, DMSO-d6) δ: 13.05 (s, 1H), 11.59 (s, 1H), 7.70 (dd, J=2.0 Hz, 1H), 7.39 (dd, J=8.7, 0.6 Hz, 1H…
Number of citations: 2 sioc-journal.cn

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